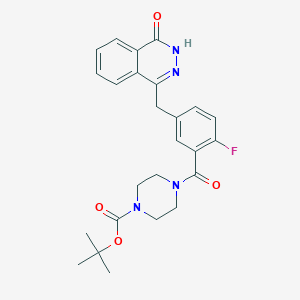

tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O4/c1-25(2,3)34-24(33)30-12-10-29(11-13-30)23(32)19-14-16(8-9-20(19)26)15-21-17-6-4-5-7-18(17)22(31)28-27-21/h4-9,14H,10-13,15H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWYSPDHYSLKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763114-04-1 | |

| Record name | tert-butyl 4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate, with the CAS number 763114-04-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CHFNO, with a molecular weight of 466.5 g/mol. It features a complex structure that includes a piperazine ring, a fluorinated benzoyl moiety, and a phthalazinone derivative. The compound's properties include:

| Property | Value |

|---|---|

| Molecular Weight | 466.5 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 91.3 Ų |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of phthalazinones have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

A study published in Cancer Letters demonstrated that phthalazinone derivatives could effectively inhibit the growth of human cancer cell lines by targeting specific signaling pathways associated with tumor growth and survival .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer progression. Specifically, it may act as an inhibitor of certain kinases or other proteins that are critical for cell division and survival. Additionally, the fluorine atom in the structure may enhance the compound's binding affinity to target proteins, thereby increasing its efficacy.

Case Studies

Several case studies have explored the biological effects of related compounds:

- In Vivo Studies : In animal models, similar compounds have shown a reduction in tumor size when administered at specific dosages. For example, a study involving a related phthalazinone compound reported a significant decrease in tumor volume in mice treated with the drug compared to control groups .

- Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that treatment with tert-butyl derivatives resulted in increased apoptosis rates and decreased cell viability. Flow cytometry analysis revealed significant changes in cell cycle distribution upon treatment .

Scientific Research Applications

Overview

Tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry and pharmacology. This compound, characterized by its complex structure, is primarily utilized in research related to cancer therapies and drug synthesis.

Cancer Research

One of the primary applications of this compound is in cancer research. It is noted for its structural similarity to Olaparib, a well-known inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. The compound may exhibit similar mechanisms of action, making it a candidate for further studies in cancer therapeutics.

Case Studies:

- Research indicates that derivatives of this compound can interact with enzymes involved in DNA repair and cell proliferation, which are critical targets in cancer treatment .

Drug Synthesis Intermediates

The compound serves as an intermediate in the synthesis of various phthalazinone derivatives. These derivatives have been studied for their biological activities and potential therapeutic effects.

Synthesis Pathway:

The synthesis typically involves multiple steps where tert-butyl 4-(2-fluoro-5-benzoyl)piperazine derivatives are synthesized through various chemical reactions, including nucleophilic substitutions and coupling reactions .

Pharmacological Studies

Due to its unique structure, this compound is also being investigated for its pharmacological properties. Its interaction profiles suggest potential activity against various biological targets.

Potential Biological Activities:

- Interaction with G-protein coupled receptors (GPCRs), which are vital in numerous physiological processes.

Medicinal Chemistry

In medicinal chemistry, the compound's unique combination of functional groups makes it an interesting target for developing new drugs with enhanced efficacy and reduced side effects.

Related Compounds:

A comparison with other compounds reveals that similar structures often exhibit varying biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Olaparib | PARP inhibitor | Cancer therapy |

| Piperazine derivatives | Piperazine ring | Antidepressant activity |

| Fluorinated benzamides | Fluorinated benzene | Anticancer properties |

Experimental Procedures

The experimental procedures involving this compound would typically include:

- Synthesis : Utilizing standard organic synthesis techniques to create the compound.

- Biological Testing : Conducting assays to evaluate the compound's efficacy against cancer cell lines or other biological targets.

- Molecular Docking Studies : To predict how the compound interacts at the molecular level with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogues

Modifications to the Piperazine Substituent

A. Acylated Piperazine Derivatives

- 4-(3-((4-(4,4-Difluorocyclohexane-1-carbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one (A22): Molecular formula: C₂₇H₂₉F₃N₄O₂; molecular weight: 499.23.

- 4-(3-((4-Cyclohexanecarbonylpiperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one (A23) :

B. Piperazine Bioisosteres

- Tert-butyl 9-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (17b) :

Benzohydrazide Analogues

- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (B2) :

- N′-Butyl-2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide (B3) :

Thiourea and Urea Derivatives

- 1-(4-((4-(2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazin-1-yl)sulfonyl)phenyl)-3-(pyridin-3-ylmethyl)thiourea (DDY01) :

Key Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP | Solubility (PBS, mg/mL) | PARP-1 IC₅₀ (nM) |

|---|---|---|---|---|

| Parent Compound | 466.20 | 3.63 | 0.45 | 1.2 |

| A22 | 499.23 | 4.2 | 0.18 | 2.5 |

| B2 | 355.16 | 2.9 | 3.2 | 120 |

| DDY01 | 658.12 | 2.1 | 0.09 | 0.8 |

Research Findings

- Pharmacological Activity: The parent compound’s Boc group is essential for intermediate stability, but its removal (e.g., via HCl in methanol) yields the active piperazine derivative in Olaparib synthesis . Analogues with bulkier acyl groups (e.g., A22) show reduced potency due to steric clashes in the PARP-1 binding pocket .

- SAR Insights: The phthalazinone methyl group is critical for π-π stacking with PARP-1’s His862 . Piperazine substitution with electron-withdrawing groups (e.g., difluoro in A22) enhances metabolic stability but reduces solubility .

Q & A

Q. What are the key structural features influencing the reactivity of this compound in medicinal chemistry?

The compound contains a piperazine ring , a tert-butoxycarbonyl (Boc) protecting group , a fluorinated benzoyl moiety , and a 4-oxo-3,4-dihydrophthalazine substituent . The Boc group enhances solubility and stability during synthesis, while the fluorine atom modulates electronic effects and bioavailability. The phthalazine moiety may interact with biological targets like enzymes or receptors via π-π stacking or hydrogen bonding .

Q. What synthetic routes are validated for preparing this compound?

A common approach involves sequential functionalization of the piperazine ring. For example:

- Step 1 : Boc protection of piperazine (e.g., using di-tert-butyl dicarbonate in THF at 0–5°C).

- Step 2 : Coupling with fluorinated benzoyl chloride via nucleophilic acyl substitution.

- Step 3 : Alkylation of the phthalazine derivative using a methylene linker (e.g., Knoevenagel condensation or reductive amination). Yields are typically optimized by controlling reaction time (e.g., 12–24 hours) and temperature (e.g., reflux in 1,4-dioxane) .

Q. How is purity assessed during synthesis?

Purity is confirmed via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. NMR (e.g., ¹H and ¹³C) is used to verify structural integrity. For example, the Boc group’s tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm in ¹H NMR, while the phthalazine carbonyl resonates near δ 160–165 ppm in ¹³C NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the coupling step?

Byproducts often arise from incomplete Boc deprotection or over-alkylation. Optimization strategies include:

- Temperature control : Maintaining ≤40°C during acyl coupling to prevent Boc cleavage.

- Catalyst screening : Using DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency.

- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates .

Q. What computational tools are recommended for predicting solubility and bioavailability?

- Log S calculations : Use tools like ChemAxon or Schrödinger QikProp to estimate aqueous solubility. For this compound, predicted Log S ≈ -4.2 (indicating poor solubility, necessitating co-solvents like DMSO).

- Molecular dynamics simulations : Analyze interactions with biological membranes using GROMACS or NAMD .

Q. How can conflicting bioactivity data from different research groups be resolved?

Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor binding assays) and control batches with ≥95% purity.

- Dose-response curves : Confirm IC50/EC50 values across multiple replicates.

- Impurity profiling : Employ LC-MS to identify trace byproducts affecting activity .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for characterizing stability under physiological conditions?

- Forced degradation studies : Expose the compound to pH 1–10 buffers (37°C) and monitor degradation via LC-MS. The Boc group is prone to acidic hydrolysis, requiring stabilization with enteric coatings.

- Mass spectrometry : Detect fragmentation patterns (e.g., loss of tert-butyl group at m/z 57).

Q. How can factorial design improve synthesis scalability?

A 2³ factorial design evaluates three factors:

- Factor A : Reaction temperature (80°C vs. 110°C).

- Factor B : Solvent ratio (THF:H2O = 3:1 vs. 5:1).

- Factor C : Catalyst loading (5 mol% vs. 10 mol%). Response variables include yield and purity. Statistical tools like Minitab or JMP identify optimal conditions .

Q. What strategies mitigate solubility limitations in in vitro assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.